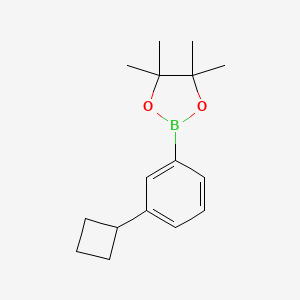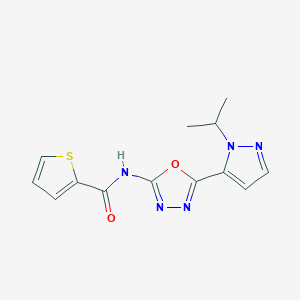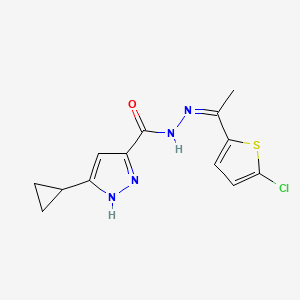
3-Cyclobutylphenylboronsäure-Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutylphenylboronic acid pinacol ester is an organoboron compound with the molecular formula C16H23BO2. It is a boronic ester derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutylphenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It is used in the development of boron-containing compounds for biological applications, such as enzyme inhibitors and imaging agents.
Wirkmechanismus
Target of Action
The primary target of 3-Cyclobutylphenylboronic acid pinacol ester, also known as 2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the formation of carbon-carbon (C-C) bonds . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This process is key to the formation of new C-C bonds, which is the primary action of this compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming C-C bonds in organic synthesis . The downstream effects of this pathway include the synthesis of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water . The rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by these factors .
Result of Action
The primary result of the action of 3-Cyclobutylphenylboronic acid pinacol ester is the formation of new C-C bonds . This leads to the synthesis of a wide range of organic compounds with high enantioselectivity . The specific molecular and cellular effects would depend on the particular compounds synthesized as a result of these reactions .
Action Environment
The action, efficacy, and stability of 3-Cyclobutylphenylboronic acid pinacol ester are influenced by environmental factors such as pH and the presence of water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH, which could affect their stability and efficacy . Additionally, these compounds are only marginally stable in water, which could also influence their action .
Biochemische Analyse
Biochemical Properties
3-Cyclobutylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts used in Suzuki-Miyaura coupling. The compound’s boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is essential for its reactivity in biochemical processes . This interaction is crucial for the compound’s role in synthesizing complex organic molecules.
Cellular Effects
The effects of 3-Cyclobutylphenylboronic acid pinacol ester on various cell types and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes involved in metabolic pathways. For instance, the compound can affect cell signaling pathways by modifying the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These interactions can result in altered cellular responses, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Cyclobutylphenylboronic acid pinacol ester exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes, inhibiting or activating their functions. For example, the compound’s boronic acid group can form covalent bonds with serine residues in proteases, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Cyclobutylphenylboronic acid pinacol ester in laboratory settings are critical for its application in biochemical research. Over time, the compound may undergo hydrolysis, especially under physiological conditions, which can affect its efficacy and interactions with biomolecules . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation products influencing cellular responses differently.
Dosage Effects in Animal Models
In animal models, the effects of 3-Cyclobutylphenylboronic acid pinacol ester vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
3-Cyclobutylphenylboronic acid pinacol ester is involved in several metabolic pathways, primarily those related to its role as a boronic ester. It can be metabolized by enzymes such as esterases and oxidases, which modify its structure and influence its reactivity . The compound’s interactions with cofactors and other metabolic intermediates are essential for its function in biochemical reactions and its overall metabolic fate in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylphenylboronic acid pinacol ester typically involves the reaction of 3-cyclobutylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran at elevated temperatures. The general reaction scheme is as follows:
3-Cyclobutylphenylboronic acid+Pinacol→3-Cyclobutylphenylboronic acid pinacol ester
Industrial Production Methods
In an industrial setting, the production of 3-Cyclobutylphenylboronic acid pinacol ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or diaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst. The major product is the corresponding hydrocarbon.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).
Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium on carbon).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.
Protodeboronation: Corresponding hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
3-Cyclobutylphenylboronic acid pinacol ester can be compared with other boronic esters, such as:
- Phenylboronic acid pinacol ester
- 3-Chlorophenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
Uniqueness
The uniqueness of 3-Cyclobutylphenylboronic acid pinacol ester lies in its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where other boronic esters may not be as effective.
Eigenschaften
IUPAC Name |
2-(3-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-6-9-13(11-14)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMKDNHRLVKRFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)


![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)
![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)

![Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate](/img/structure/B2365792.png)
![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)
![1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2365798.png)
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)
